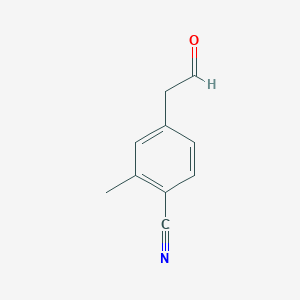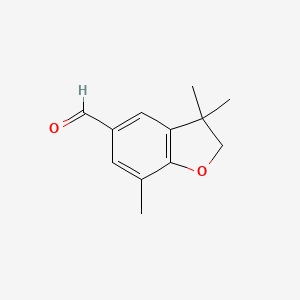
3,3,7-trimethyl-2H-1-benzofuran-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,7-trimethyl-2H-1-benzofuran-5-carbaldehyde is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of three methyl groups and an aldehyde functional group, making it a unique derivative of benzofuran.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7-trimethyl-2H-1-benzofuran-5-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper to facilitate the formation of the benzofuran ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,7-trimethyl-2H-1-benzofuran-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde can be reduced to form an alcohol.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and organometallic compounds.
Major Products Formed
Oxidation: 3,3,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid.
Reduction: 3,3,7-Trimethyl-2,3-dihydro-1-benzofuran-5-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3,3,7-trimethyl-2H-1-benzofuran-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3,7-trimethyl-2H-1-benzofuran-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The benzofuran ring may also interact with cellular receptors, influencing various signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1-benzofuran-5-carbaldehyde: Lacks the additional methyl groups, resulting in different chemical properties.
3,3,7-Trimethyl-2,3-dihydro-1-benzofuran-5-methanol: A reduced form of the aldehyde compound.
3,3,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid: An oxidized form of the aldehyde compound.
Uniqueness
3,3,7-trimethyl-2H-1-benzofuran-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of three methyl groups and an aldehyde functional group makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H14O2 |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
3,3,7-trimethyl-2H-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C12H14O2/c1-8-4-9(6-13)5-10-11(8)14-7-12(10,2)3/h4-6H,7H2,1-3H3 |
InChI-Schlüssel |
QLZBCMCCGULZRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1OCC2(C)C)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
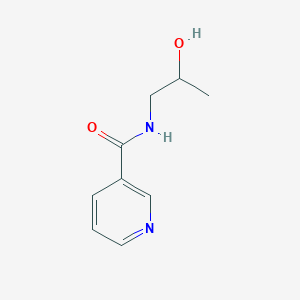
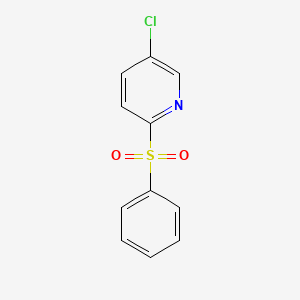
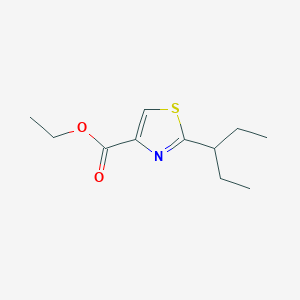
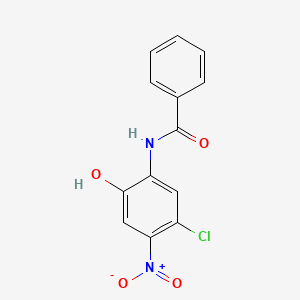
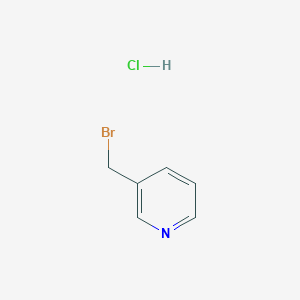

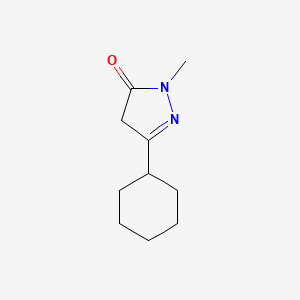
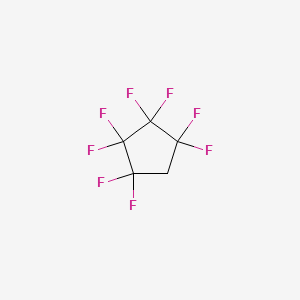
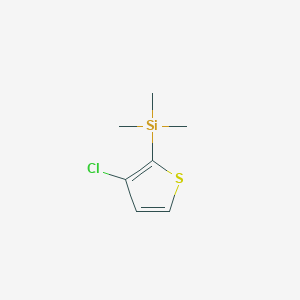
![[(4-Methoxy-3-nitrophenyl)sulfonyl]sodium](/img/structure/B8657827.png)
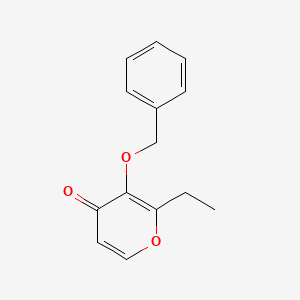
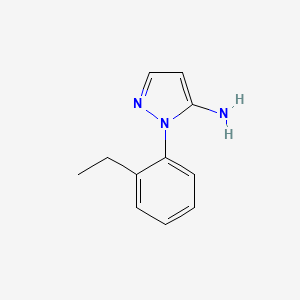
![[2-(2-Amino-4-chlorophenoxy)phenyl]methanol](/img/structure/B8657849.png)
